1,2-Phenylenediamine-d8
Overview
Description
1,2-Phenylenediamine-d8, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 116.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches in Organic Chemistry
1,2-Phenylenediamine-d8 serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest due to their broad spectrum of biological activities. For instance, the synthetic strategies for creating 1,4- and 1,5-benzodiazepines, compounds renowned for their roles in medicinal chemistry as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics, have been extensively explored. Using this compound allows for the development of novel and efficient methods for synthesizing these biologically active molecules, thereby highlighting its crucial role in organic synthesis and drug development (Sunita Teli et al., 2023).
Development of Conductive Polymers
The material science field has seen significant contributions from this compound through its utilization in the synthesis of conductive polymers. These polymers, synthesized from phenylenediamines, exhibit remarkable properties such as electrical conductivity and redox activity. The versatility of these materials is evident in their application across various domains, including sensors, anticorrosion coatings, and even in the medical field, showcasing the utility of this compound in creating innovative materials with practical applications (A. Medjidov, 2022).
Role in Polymer Research
Poly(o-phenylenediamine), synthesized from this compound, has been identified as an important polymer with multifunctional applications due to its embedded enzyme, ion permeaselectivity, metal anticorrosion, and heavy metal ion adsorption capabilities. This highlights the compound's significant impact on advancing polymer research, particularly in the development of materials that offer solutions to environmental and technological challenges (Li Xin-gui, 2008).
Enhancing Nanocomposite Materials
In the realm of nanotechnology, this compound plays a crucial role in the development of polyphenylenediamine/noble metal nanocomposites. These materials exhibit superior electroconductivity and electrocatalysis properties, opening up new possibilities for their application in electrocatalysis, modified electrodes, and rechargeable batteries. The ability to improve the conductivity and performance of these composites significantly contributes to the advancement of nanocomposite materials and their application in energy storage and conversion technologies (Li Xin-gui, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine . It is widely employed in various scientific applications . The primary targets of this compound are molecules with which it can form hydrogen bonds .
Mode of Action
The compound interacts with its targets through hydrogen bonding, electrostatic forces, and van der Waals forces . These interactions enable the study of molecular structure and function .
Biochemical Pathways
It is known that the compound is used in techniques such as mass spectrometry, nuclear magnetic resonance (nmr) spectroscopy, and hplc for analytical purposes . It serves as a crucial component in the synthesis of dyes and other organic compounds .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with other molecules suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds . By virtue of being an aromatic amine, this compound possesses the ability to form hydrogen bonds with other molecules .
Action Environment
It is known that the compound is used in laboratory settings for research purposes .
Biochemical Analysis
Biochemical Properties
1,2-Phenylenediamine-d8, being an aromatic amine, possesses the ability to form hydrogen bonds with other molecules . Consequently, it engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces . These characteristics not only broaden its scientific applications but also enable the study of molecular structure and function through hydrogen bonding interactions .
Cellular Effects
It is quickly absorbed by the blood after oral intake or intake through the skin .
Molecular Mechanism
Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a similar manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as an essential tool to investigate the structure and functionality of molecules . The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .
Metabolic Pathways
Its ability to form hydrogen bonds suggests that it may interact with enzymes or cofactors in metabolic pathways .
Properties
IUPAC Name |
1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-GCJHLHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-78-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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